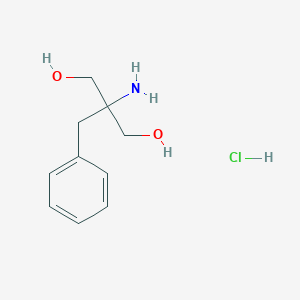![molecular formula C10H14N2O4S B14220948 Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester CAS No. 503310-63-2](/img/structure/B14220948.png)
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These methods provide a versatile approach to producing carbamate esters under various conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester include:
Methyl carbamate: A simpler ester of carbamic acid.
Phenyl carbamate: Another ester with a phenyl group.
Sulfonyl carbamates: Compounds with similar sulfonyl and carbamate groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
503310-63-2 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
methyl N-[benzyl(methyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C10H14N2O4S/c1-12(8-9-6-4-3-5-7-9)17(14,15)11-10(13)16-2/h3-7H,8H2,1-2H3,(H,11,13) |
Clave InChI |
SWMQNTTXBPSVKB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


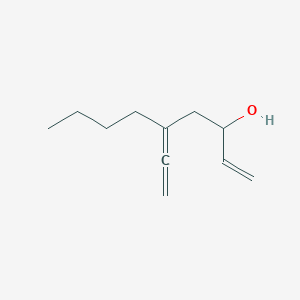
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
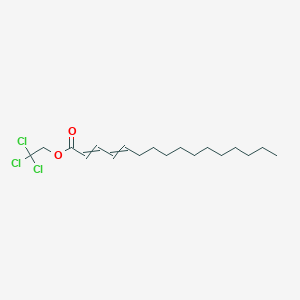

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
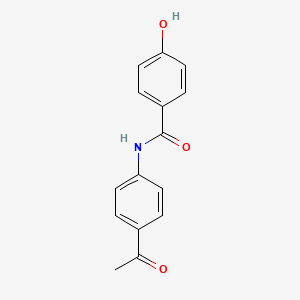
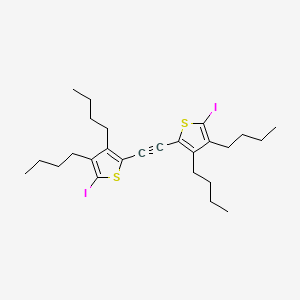
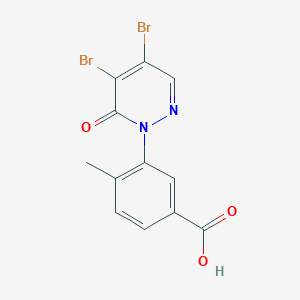
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
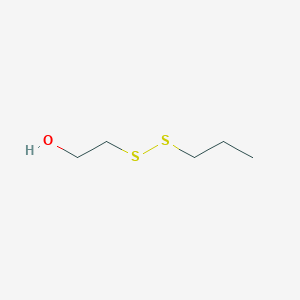
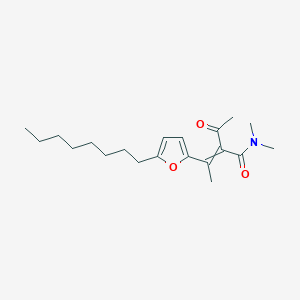
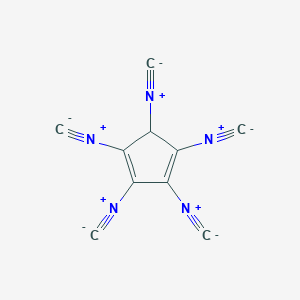
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
